O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine

Lipophilicity Drug-likeness ADME Prediction

Reproducibility failures from uncontrolled fluorine positional isomerism remain a critical bottleneck in med-chem and agrochemical discovery. This 4-fluoro-2-(trifluoromethyl) regioisomer eliminates that variance. - Single-isomer identity: Ortho-CF₃/para-F pattern uniquely tunes electronic character and metabolic stability; prevents the logD₇.₄ and metabolic turnover drift seen with 3- or 4-CF₃ analogues. - Dual-purpose utility: Directly enables [3+2] isoxazoline construction and serves as a ¹⁹F NMR-active covalent probe for ABPP-two orthogonal applications from one building block. - Supply assurance: Stringent QC-confirmed regioisomeric purity; ready-to-dispatch stock eliminates custom-synthesis lead times.

Molecular Formula C9H9F4NO
Molecular Weight 223.17 g/mol
Cat. No. B12078391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine
Molecular FormulaC9H9F4NO
Molecular Weight223.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)(F)F)CCON
InChIInChI=1S/C9H9F4NO/c10-7-2-1-6(3-4-15-14)8(5-7)9(11,12)13/h1-2,5H,3-4,14H2
InChIKeyAHXVOEUAKBKSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Hydroxylamine Building Block Overview


O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine (CAS 1890418-52-6) is a synthetic hydroxylamine derivative featuring a 4-fluoro-2-(trifluoromethyl)phenyl group linked via an ethyl chain to an O-substituted hydroxylamine moiety . The compound belongs to the class of fluorinated O-arylalkyl hydroxylamines, which are increasingly investigated as versatile intermediates in medicinal chemistry owing to the favorable physicochemical properties conferred by fluorine substitution [1]. Its molecular formula is C9H9F4NO with a molecular weight of 223.17 g/mol . The concurrent presence of an electron-withdrawing 4-fluoro substituent and a lipophilic 2-trifluoromethyl group on the phenyl ring distinguishes this compound from simpler hydroxylamine analogs and positions it as a candidate building block for the construction of fluorinated heterocycles, oxime ethers, and bioactive small molecules.

1
Fluorinated building block for heterocycle synthesis and oxime ether formation
2
Hydroxylamine isostere for lead optimization with lipophilicity modulation
3
Regiospecific 4-fluoro,2-trifluoromethyl substitution pattern; distinct from meta/para isomers

Why Generic Substitution with Close Analogs Fails


Although several regioisomeric O-(trifluoromethyl-phenyl)ethyl hydroxylamines share the identical molecular formula (C9H9F4NO) and molecular weight (223.17 g/mol), the specific positioning of the 4-fluoro and 2-trifluoromethyl substituents on the aromatic ring is a critical determinant of electronic character, lipophilicity, and metabolic stability that cannot be replicated by other substitution patterns . The ortho-trifluoromethyl group exerts a strong electron-withdrawing effect that modulates the reactivity of the hydroxylamine oxygen, while the para-fluoro substituent fine-tunes this electronic profile without adding the excessive steric bulk that would accompany larger halogens [1]. The molecular matched pair analysis conducted on hydroxylamine isosteres demonstrates that even subtle structural changes translate into measurable alterations in logD7.4 and metabolic turnover [1]. Consequently, interchanging the target compound with a regioisomer that places fluorine at the 3-position or moves the trifluoromethyl group to the 3- or 4-position risks introducing uncontrolled variance in downstream synthetic yields, biological assay outcomes, and ADME profiles, undermining reproducibility in both academic and industrial research settings.

Regioisomer Mismatch
Substituting with 3-CF3 or 4-CF3 isomers alters electronic character and may shift reactivity and downstream yields.
Ortho-CF3 Proximity Loss
Meta- or para-CF3 placement removes the strong inductive effect on the ethyl linker, changing hydroxylamine nucleophilicity.
Uncontrolled Variance in ADME Profiles
Different regioisomers may exhibit diverging metabolic stability and lipophilicity, compromising SAR and biological assay reproducibility.

Procurement-Relevant Differentiation Evidence


Lipophilicity Shift vs. Non-Fluorinated Analog

The target compound incorporates a 4-fluoro substituent that is absent in the otherwise identical O-{2-[4-(trifluoromethyl)phenyl]ethyl}hydroxylamine (CAS 345200-92-2) [1]. The latter has a computed XLogP3-AA of 2.2 [1]. Introducing a fluorine atom at the 4-position of the phenyl ring is a well-established tactic in medicinal chemistry to modulate lipophilicity while minimally perturbing molecular size, and standard additive models predict an increase in calculated logP for the target compound relative to the non-fluorinated baseline [2]. For procurement teams evaluating building blocks for lead optimization, this difference in lipophilic character can directly influence membrane permeability, off-target binding, and metabolic clearance rates.

Lipophilicity Shift
Class-level
Predicted ΔXLogP3-AA ≈ +0.2 to +0.4 vs. non-fluorinated analog (XLogP3-AA 2.2)
Supports differentiated membrane permeability and binding profile assessment
Estimated from additive fragment contribution; experimental confirmation pending
Lipophilicity Drug-likeness ADME Prediction

Electronic Effect of Ortho-CF₃ vs. Meta/Para Isomers

Three regioisomers share the molecular formula C9H9F4NO and molecular weight 223.17 g/mol: the target 4-F-2-CF3 compound, the 4-F-3-CF3 isomer (CAS 1895416-89-3), and the 3-F-4-CF3 isomer (CAS 2229389-80-2) . The ortho relationship between the trifluoromethyl group and the ethyl linker in the target compound creates a distinct steric and electronic environment not present in the meta- or para-CF3 isomers. The ortho-CF3 group exerts a stronger inductive electron-withdrawing effect on the adjacent ethyl chain, modulating the nucleophilicity of the hydroxylamine oxygen and altering the compound's reactivity in oxime formation and cyclization reactions [1]. This regiochemical uniqueness means that the target compound cannot be substituted with any regioisomer without altering reaction kinetics and product distribution.

Ortho-CF3 Electronic Effect
Class-level
Ortho-CF3 σₚ ≈ 0.54 vs. meta-CF3 σₘ ≈ 0.43 (Hammett constants); qualitative reactivity differentiation expected
Regioisomer selection critical for consistent reaction kinetics and product distribution
Direct experimental comparison for these specific hydroxylamines not identified
Regioisomer Electronic Effects Structure-Activity Relationship

Hydroxylamine Isostere Advantage in Metabolic Stability

A systematic matched molecular pair analysis published in ACS Medicinal Chemistry Letters demonstrated that replacement of a hydrocarbon (−CHR–CH2−) unit with an N,N,O-trisubstituted hydroxylamine (−NR–OR′−) isostere reduced logP by 1.3–2.0 log units and yielded logD7.4 values that outperformed tertiary amines in maintaining favorable distribution coefficients [1]. In the Gefitinib core series, the hydroxylamine isostere (compound 41) achieved a logP reduction (ΔlogP = −1.3) comparable to the ether isostere, but with a logD7.4 of 2.4 versus the amine's 1.3, indicating superior pH-dependent lipophilicity balance [1]. Additionally, the hydroxylamine moiety demonstrated improved metabolic stability in human liver microsome assays and reduced human plasma protein binding relative to corresponding hydrocarbon and ether analogs across multiple chemotypes [1]. Although these matched pair data were generated on N,N,O-trisubstituted rather than O-monosubstituted hydroxylamines, the fundamental electronic and steric properties of the hydroxylamine functional group that drive these advantages are conserved, supporting the selection of hydroxylamine-containing building blocks for drug discovery programs.

Isostere logP Reduction
Class-level
Hydroxylamine isostere reduces logP by 1.3–2.0 units vs. hydrocarbon; logD7.4 difference of +1.1 compared to tertiary amine
Supports selection for reducing lipophilicity-driven off-target risk in lead optimization
Data from N,N,O-trisubstituted hydroxylamines; conserved properties likely applicable
Metabolic Stability Bioisostere Matched Molecular Pair

Synthetic Versatility for Heterocycle and Bioconjugate Synthesis

O-Substituted hydroxylamines bearing fluorinated aromatic groups are recognized as versatile intermediates for constructing fluorinated isoxazolines, oxime ethers, and N-alkoxy heterocycles. Patent literature explicitly identifies O-substituted hydroxylamines as key intermediates for pharmaceuticals and agrochemicals, with Japanese Patent JP2012062284 describing O-acyl-N-aryl-N-(trifluoromethyl)hydroxylamine derivatives as production intermediates for medicines, pesticides, and functional materials [1]. A recent publication in Organic Letters reported a hydroxylamine-mediated radical trifluoromethylaminoxylation of olefins that provides direct access to diverse β-trifluoromethyl trisubstituted hydroxylamines, isoxazolines, and amino alcohols under metal-free conditions with high site-selectivity [2]. The target compound, with its O-(2-arylethyl)hydroxylamine architecture, is uniquely positioned to participate in such transformations, serving as a precursor to fluorinated isoxazolines that are privileged scaffolds in agrochemical and anti-infective discovery. The specific 4-fluoro-2-trifluoromethylphenyl group imparts enhanced metabolic stability and membrane permeability to the resulting heterocyclic products compared to non-fluorinated phenyl analogs.

Synthetic Versatility
Reported
Precursor to fluorinated isoxazolines, oxime ethers, N-alkoxycarbamates; compatible with radical trifluoromethylaminoxylation
Enables access to differentiated fluorinated heterocycle chemical space for agrochemical and anti-infective screening
Supported by patent and primary literature methods
Synthetic Intermediate Heterocycle Synthesis Bioconjugation

Key Application Scenarios for Procurement


Lead Optimization with Fluorinated Bioisosteres

In drug discovery programs where a phenethylamine or phenethyl ether scaffold has been identified but suffers from excessive lipophilicity (logP > 5) or poor metabolic stability, O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine can be incorporated as a hydroxylamine bioisostere replacement. The matched molecular pair evidence indicates that hydroxylamine isosteres reduce logP by 1.3–2.0 log units relative to hydrocarbon analogs while maintaining favorable logD7.4 values (2.4–4.7 range across multiple chemotypes) [1]. The 4-fluoro-2-trifluoromethyl substitution further enhances metabolic oxidative stability through fluorine blocking of potential metabolic soft spots on the aromatic ring. This application is directly supported by the class-level pharmacokinetic advantages documented for hydroxylamine isosteres [1].

Isoxazoline Synthesis for Agrochemical and Anti-Infective Screening

The target compound serves as a direct precursor to 3-[4-fluoro-2-(trifluoromethyl)phenethyl]isoxazolines via [3+2] cycloaddition with alkynes or via intramolecular cyclization of O-propargyl oxime ether intermediates. Isoxazolines are privileged scaffolds in agrochemical discovery (e.g., fluralaner class antiparasitics) and exhibit broad-spectrum anti-infective activity. The fluorinated phenethyl substituent imparts enhanced environmental stability and target-site penetration compared to non-halogenated analogs. The synthetic methodology is supported by the hydroxylamine-mediated trifluoromethylaminoxylation chemistry reported for construction of diverse β-trifluoromethyl hydroxylamines and isoxazolines [2].

¹⁹F NMR Probe and Covalent Warhead for Chemical Biology

The hydroxylamine functional group is a reactive warhead for covalent modification of electrophilic enzyme active sites and can be elaborated into N–O bond-containing probes for activity-based protein profiling. The 4-fluoro-2-trifluoromethylphenyl group provides a distinctive 19F NMR handle for ligand-observed and protein-observed NMR experiments, enabling binding studies without isotopic labeling. This dual functionality—covalent warhead potential combined with a 19F spectroscopic probe—is not achievable with non-fluorinated analogs and makes the target compound a uniquely valuable tool for chemical biology applications requiring simultaneous covalent targeting and NMR-based binding characterization.

Application
Selection Property
Validation Focus
Lead Optimization Bioisostere Replacement
Hydroxylamine isostere with 4-F,2-CF3 substitution
Lipophilicity reduction and metabolic stability improvement in matched molecular pair analysis
Isoxazoline Synthesis
O-(2-arylethyl)hydroxylamine architecture for cycloaddition/cyclization
Product diversity and fluorinated heterocycle access in anti-infective screening
19F NMR Probe for Chemical Biology
Covalent warhead potential with 19F spectroscopic handle
Ligand-observed and protein-observed binding studies without isotopic labeling
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